Cas no 289507-36-4 (2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol)

2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol is a brominated dimethoxyphenethyl alcohol derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a bromine substituent at the 2-position and methoxy groups at the 4- and 5-positions of the phenyl ring, coupled with a hydroxymethyl side chain. This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of bioactive compounds and heterocyclic frameworks. The bromine moiety enhances reactivity for further functionalization, while the dimethoxy groups contribute to electronic modulation. Its well-defined structure and purity make it suitable for precise synthetic applications in medicinal chemistry and material science.
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol structure
289507-36-4 structure
Product name:2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
CAS No:289507-36-4
MF:C10H13BrO3
Molecular Weight:261.112422704697
CID:2150714
PubChem ID:12052921

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4,5-dimethoxyphenyl)ethyl alcohol
    • 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
    • AKOS014195965
    • Benzeneethanol, 2-bromo-4,5-dimethoxy-
    • SCHEMBL7165538
    • DB-363905
    • 289507-36-4
    • EN300-1893554
    • 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol
    • 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol
    • インチ: InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3
    • InChIKey: QMYZFKWLASANKX-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 260.00481Da
  • 同位素质量: 260.00481Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 38.7Ų

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1893554-0.1g
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
289507-36-4
0.1g
$490.0 2023-09-18
Enamine
EN300-1893554-0.25g
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
289507-36-4
0.25g
$513.0 2023-09-18
Enamine
EN300-1893554-1.0g
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
289507-36-4
1g
$914.0 2023-06-03
Enamine
EN300-1893554-5.0g
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
289507-36-4
5g
$2650.0 2023-06-03
Enamine
EN300-1893554-1g
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
289507-36-4
1g
$557.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1835950-1g
Benzeneethanol, 2-Bromo-4,5-dimethoxy-
289507-36-4
1g
¥7862.00 2024-05-20
Enamine
EN300-1893554-10g
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
289507-36-4
10g
$2393.0 2023-09-18
Enamine
EN300-1893554-0.5g
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
289507-36-4
0.5g
$535.0 2023-09-18
Enamine
EN300-1893554-0.05g
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
289507-36-4
0.05g
$468.0 2023-09-18
Enamine
EN300-1893554-5g
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
289507-36-4
5g
$1614.0 2023-09-18

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol 関連文献

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-olに関する追加情報

Research Brief on 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol (CAS: 289507-36-4): Recent Advances and Applications

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol (CAS: 289507-36-4) is a brominated phenyl ethanol derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its potential as a versatile synthetic intermediate. Recent studies have explored its utility in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and antimicrobial compounds. This brief summarizes the latest findings related to this compound, its synthetic pathways, and its emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol as a key precursor in the synthesis of novel dopamine receptor modulators. Researchers utilized its bromine moiety for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of structurally diverse analogs with enhanced binding affinity to D2-like receptors. The study reported a 40% improvement in yield compared to traditional synthetic routes, underscoring the compound's value in medicinal chemistry.

In antimicrobial research, a team from the University of Cambridge demonstrated in 2024 that derivatives of 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The dimethoxy groups were found to be critical for membrane penetration, while the bromine atom facilitated further functionalization to optimize pharmacokinetic properties. These findings were published in ACS Infectious Diseases and have sparked interest in developing new antibiotic scaffolds based on this chemical framework.

Recent advancements in synthetic methodology have also been reported. A 2024 Organic Letters publication described a novel biocatalytic approach for the asymmetric synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol using engineered alcohol dehydrogenases. This green chemistry approach achieved 98% enantiomeric excess, addressing previous challenges in obtaining optically pure forms of the compound for chiral drug development.

From a safety and pharmacokinetic perspective, new data from Toxicology Reports (2024) indicate that 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol shows favorable metabolic stability in human liver microsome assays, with a half-life exceeding 120 minutes. However, researchers caution that the bromine substituent may require careful consideration in prodrug design due to potential bioactivation pathways.

Looking forward, several pharmaceutical companies have included 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol in their fragment-based drug discovery libraries. Its balanced lipophilicity (clogP 2.1) and molecular weight (261.1 g/mol) make it an attractive starting point for lead optimization programs, particularly in CNS and anti-infective therapeutic areas. Current patent activity suggests growing commercial interest, with three new applications filed in Q1 2024 that utilize this compound as a core structure.

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